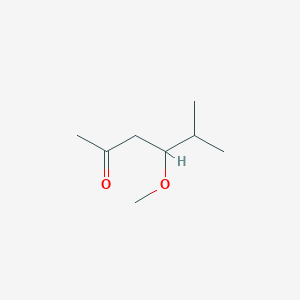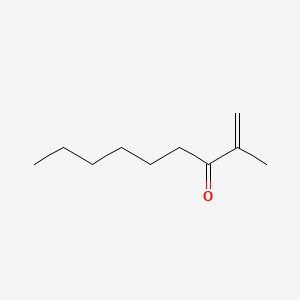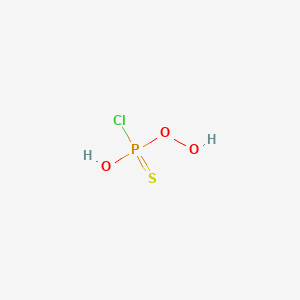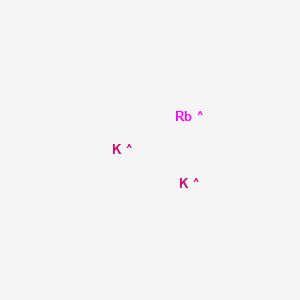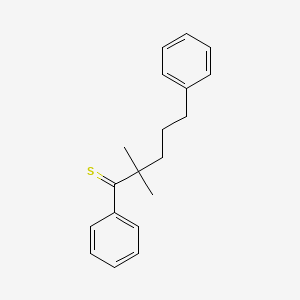
8-Acetyl-12-hydroxynonadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetyl-12-hydroxynonadecanoic acid is a chemical compound with the molecular formula C21H40O4 It is a fatty acid derivative that features both an acetyl group and a hydroxyl group on a long carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-12-hydroxynonadecanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable long-chain fatty acid precursor.
Hydroxylation: Introduction of a hydroxyl group at the 12th carbon position. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Acetylation: The hydroxylated intermediate is then acetylated at the 8th carbon position using acetic anhydride (CH3CO)2O in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to introduce the hydroxyl group efficiently.
Batch Acetylation: Conducting the acetylation step in large batch reactors to ensure uniformity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
8-Acetyl-12-hydroxynonadecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent (CrO3 in H2SO4).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Jones reagent, room temperature.
Reduction: LiAlH4, anhydrous ether, reflux.
Substitution: SOCl2, pyridine, room temperature.
Major Products Formed
Oxidation: 8-Keto-12-hydroxynonadecanoic acid.
Reduction: 8-Hydroxy-12-hydroxynonadecanoic acid.
Substitution: 8-Chloro-12-hydroxynonadecanoic acid.
Wissenschaftliche Forschungsanwendungen
8-Acetyl-12-hydroxynonadecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Wirkmechanismus
The mechanism of action of 8-Acetyl-12-hydroxynonadecanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase.
Pathways: It can influence pathways related to lipid biosynthesis and degradation, potentially affecting cellular energy balance and membrane composition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Acetyl-12-hydroxyheptadecanoic acid: Similar structure but with a shorter carbon chain.
8-Acetyl-12-hydroxyhexadecanoic acid: Another similar compound with an even shorter carbon chain.
Uniqueness
8-Acetyl-12-hydroxynonadecanoic acid is unique due to its specific carbon chain length and the presence of both acetyl and hydroxyl functional groups, which confer distinct chemical and biological properties compared to its shorter-chain analogs.
Eigenschaften
CAS-Nummer |
54314-98-6 |
|---|---|
Molekularformel |
C21H40O4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
8-acetyl-12-hydroxynonadecanoic acid |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-6-10-15-20(23)16-12-14-19(18(2)22)13-9-7-8-11-17-21(24)25/h19-20,23H,3-17H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
CTAWNNLCPLSSPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


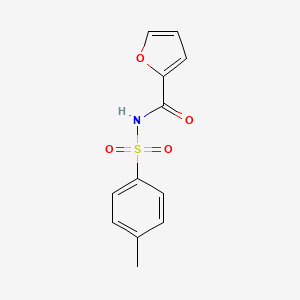

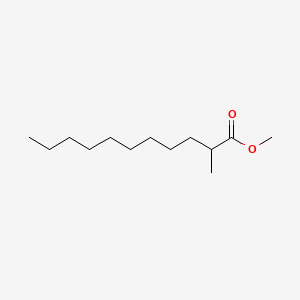
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
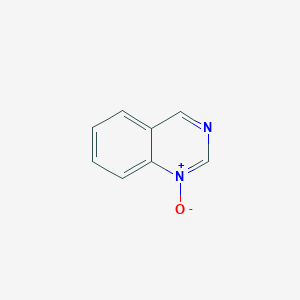

![4-Amino-2-hydroxy-6-[2-naphthylthio]quinazoline](/img/structure/B14646323.png)
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-5-isocyanato-1,3-thiazole](/img/structure/B14646325.png)
